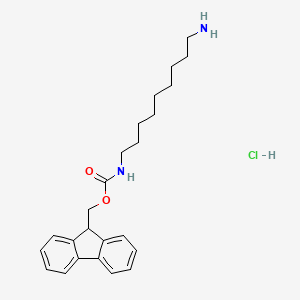
Fmoc-DANon HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DANon HCl, also known as 9-fluorenylmethyloxycarbonyl-DANon hydrochloride, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The this compound compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DANon HCl typically involves the protection of the amine group using the Fmoc group. This can be achieved through several methods:
Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): The amine reacts with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): Fmoc-OSu is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves reacting Fmoc-Cl with sodium azide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process typically includes:
Bulk Reaction Setup: Using large reactors to carry out the reactions under controlled conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DANon HCl undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, forming the free amine.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.
Major Products Formed
Deprotected Amine: Formed after the removal of the Fmoc group.
Substituted Derivatives: Various substituted products depending on the electrophile used in the reaction.
Oxidized or Reduced Compounds: Products formed from oxidation or reduction reactions.
Scientific Research Applications
Fmoc-DANon HCl is used in various scientific research applications, including:
Peptide Synthesis: As a protecting group for amines in solid-phase peptide synthesis (SPPS).
Drug Delivery Systems: Forming hydrogels for controlled drug release.
Biomaterials: Used in the development of biocompatible materials for tissue engineering.
Diagnostic Tools: Employed in the creation of diagnostic agents for imaging.
Mechanism of Action
The mechanism of action of Fmoc-DANon HCl involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine through nucleophilic substitution, forming a stable carbamate linkage. The deprotection process involves the removal of the Fmoc group using a base, resulting in the free amine. This mechanism is crucial in peptide synthesis, where the selective protection and deprotection of amine groups are necessary for the stepwise assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-DANon HCl: Uses tert-butyloxycarbonyl (Boc) as the protecting group.
Cbz-DANon HCl: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Alloc-DANon HCl: Uses allyloxycarbonyl (Alloc) as the protecting group.
Uniqueness of Fmoc-DANon HCl
This compound is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions using bases like piperidine. This is advantageous in peptide synthesis, where the Fmoc group can be removed without affecting other acid-labile protecting groups .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(9-aminononyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.ClH/c25-16-10-4-2-1-3-5-11-17-26-24(27)28-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23;/h6-9,12-15,23H,1-5,10-11,16-18,25H2,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQITFJZXOOPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
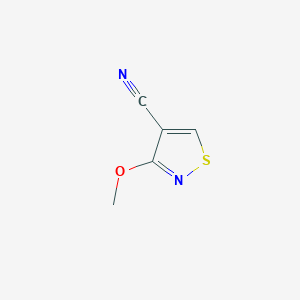
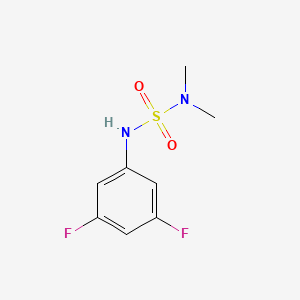
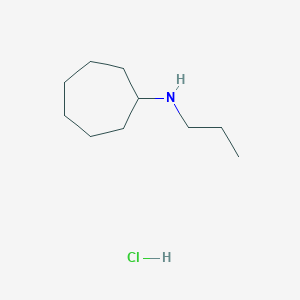
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride](/img/structure/B2855718.png)
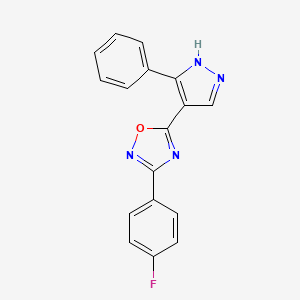
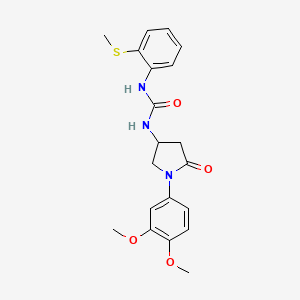
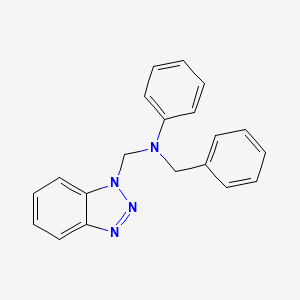
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855723.png)
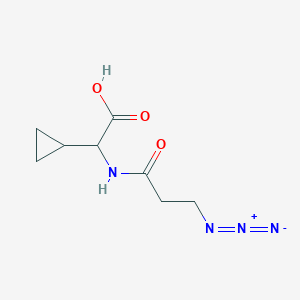
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)
![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2855733.png)
